molecular formula C45H37N3O3S B045284 (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester CAS No. 69689-86-7

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester

Cat. No. B045284
CAS RN: 69689-86-7
M. Wt: 699.9 g/mol
InChI Key: FKRLRAWKHDWOEM-BCUHICPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a derivative of thiazole-based molecules, which are notable for their diverse applications and properties in chemistry. Thiazoles and their derivatives are of significant interest due to their biological activities and use in medicinal chemistry.

Synthesis Analysis

Synthesis approaches for thiazole derivatives typically involve multi-step reactions, including the formation of the thiazole ring, halogenation, alkylation, and protection of acid functions. For instance, López et al. (2000) describe a method for synthesizing (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids through a series of reactions starting from tert-butyl acetoacetate, leading to higher yields than classical methods (López et al., 2000).

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined using X-ray crystallography, as demonstrated by Kanai et al. (1993), who unambiguously determined the stereochemical structure of a related compound (Kanai et al., 1993).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, including cyclization and reactions with nucleophiles. Shipilovskikh et al. (2009) synthesized (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, showcasing the reactivity of thiazole derivatives (Shipilovskikh et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applications of thiazole derivatives. While specific data on the compound are not provided, studies like that of Kowiel et al. (2012) on related compounds can offer insights into the expected physical properties (Kowiel et al., 2012).

properties

IUPAC Name

ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRLRAWKHDWOEM-BCUHICPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H37N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.